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Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

This technical support center provides researchers, scientists, and drug development
professionals with essential information and guidance for conducting in vivo toxicity
assessments of SR-3029, a potent and selective inhibitor of Casein Kinase 18/1¢ (CK10/¢).[1]
[2][3][4][5] The content is structured to address common challenges and questions that may
arise during preclinical safety studies.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of SR-3029 in vivo?

Al: Based on available preclinical studies, SR-3029 administered at a dose of 20 mg/kg daily
via intraperitoneal (i.p.) injection has been reported to exhibit "no overt toxicity" in mice.[1][3]
Studies have also indicated that SR-3029 is "well tolerated" at this dosage, with no apparent
signs of toxicity or significant changes in body weight observed. However, a formal acute
toxicity study determining specific endpoints such as the LD50 (Lethal Dose, 50%) has not
been publicly reported. Researchers should perform their own dose-range finding and acute
toxicity studies following standardized guidelines.

Q2: Have any chronic toxicity studies been conducted for SR-30297

A2: While SR-3029 has been used in multi-week in vivo efficacy studies with no reported
toxicity, detailed public reports of formal long-term or chronic toxicity studies are limited.
Researchers planning longer-term administration of SR-3029 should design their studies to
include comprehensive monitoring for any potential cumulative toxic effects.
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Q3: What is the primary mechanism of action of SR-3029 that could be relevant to its toxicity
profile?

A3: SR-3029 is a potent and ATP-competitive inhibitor of CK1d and CK1e.[1] These kinases are
involved in various cellular processes, including the Wnt/f3-catenin signaling pathway. Inhibition
of this pathway is central to the anti-tumor effects of SR-3029.[1] Off-target effects or profound
inhibition of the Wnt pathway in non-cancerous tissues could be a source of potential toxicity.

Q4: What are the known off-target effects of SR-30297?

A4: SR-3029 has been shown to be highly selective for CK1d and CK1e. However, at higher
concentrations, it can inhibit other kinases, including CDK4/cyclin D1, CDK4/cyclin D3,
CDK®6l/cyclin D1, CDK6/cyclin D3, and FLT3.[3][6] Researchers should be mindful of these
potential off-target effects, especially when using higher doses in their experiments.

Troubleshooting Guide
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Observed Issue

Potential Cause

Recommended Action

Unexpected animal mortality at

standard doses.

1. Formulation issue (e.g.,
precipitation, incorrect pH). 2.
Animal strain variability in
sensitivity. 3. Error in dose

calculation or administration.

1. Prepare fresh formulation
and verify solubility and pH. 2.
Consider a dose-range finding
study in the specific animal
strain. 3. Double-check all
calculations and ensure proper

administration technique.

Significant weight loss (>15-

20%) in treated animals.

1. Systemic toxicity. 2.
Reduced food and water
intake due to malaise. 3. Off-

target effects.

1. Monitor animals more
frequently. Consider dose
reduction or less frequent
administration. 2. Provide
supportive care (e.g.,
palatable, moist food). 3.
Analyze key organs for

histopathological changes.

Local irritation or inflammation
at the injection site (for i.p.

administration).

1. Formulation is not isotonic
or at a neutral pH. 2. High
concentration of the compound
causing irritation. 3.
Contamination of the

formulation.

1. Adjust the formulation to be
as close to physiological pH
and osmolarity as possible. 2.
Consider diluting the
compound to a larger volume
for injection. 3. Ensure sterile

preparation techniques.

No observable toxic effects at
very high doses in a dose-

range finding study.

1. Poor bioavailability of the
compound via the chosen
route of administration. 2.
Rapid metabolism and

clearance of the compound.

1. Conduct pharmacokinetic
(PK) studies to determine the
exposure levels. 2. Consider
an alternative route of
administration or a different
formulation to improve

bioavailability.

Quantitative Toxicity Data Summary

The following table summarizes the currently available, albeit limited, quantitative toxicity data

for SR-3029. Researchers are strongly encouraged to determine these values within their own
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experimental systems.

) Route of
Parameter Species o ) Value Reference
Administration
No Overt Toxicity Intraperitoneal
Mouse ) 20 mg/kg/day [1][3]
Level (i.p.)
LD50 To be determined - Not reported -

No-Observed-
Adverse-Effect To be determined -
Level (NOAEL)

Not reported

Maximum
Tolerated Dose To be determined -
(MTD)

Not reported

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD

Guideline 423)

This protocol provides a general framework. Researchers must adapt it to their specific

compound and institutional guidelines.

Objective: To determine the acute oral toxicity of SR-3029.

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (preferably females).

Procedure:

o Dose Selection: Start with a dose level based on preliminary data. If none is available, a

starting dose of 300 mg/kg can be considered.

e Dosing: Administer SR-3029 by oral gavage to a group of 3 animals.

» Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body

weight for at least 14 days.
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o Stepwise Procedure:

o If mortality occurs in 2 or 3 animals, the next step is to dose 3 new animals at a lower dose
level.

o If no mortality or only one animal dies, the next step is to dose 3 new animals at a higher
dose level.

e Endpoint: The test is complete when a dose that causes mortality in at least 2 animals is
identified, or when no mortality is observed at the highest dose level (typically 2000 mg/kg).

Repeated Dose 28-Day Oral Toxicity Study (Adapted
from OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of SR-3029 after repeated oral administration.
Animals: At least 10 male and 10 female rodents per group.
Procedure:
o Dose Groups: At least three dose levels of SR-3029 and a control group (vehicle only).
o Administration: Administer the test substance daily by oral gavage for 28 consecutive days.
» Observations:
o Daily: Clinical signs of toxicity, morbidity, and mortality.
o Weekly: Body weight and food consumption.
o At termination (Day 29):
» Hematology and clinical biochemistry analysis.
» Gross necropsy of all animals.

= Organ weights of key organs (e.g., liver, kidneys, spleen, heart).
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» Histopathological examination of organs from the control and high-dose groups. If
treatment-related changes are observed in the high-dose group, the lower dose groups
should also be examined.
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Caption: SR-3029 inhibits CK1d/¢, impacting the Wnt/B-catenin signaling pathway.
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Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [SR-3029 In Vivo Toxicity Assessment: A Technical
Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610973#sr-3029-toxicity-assessment-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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